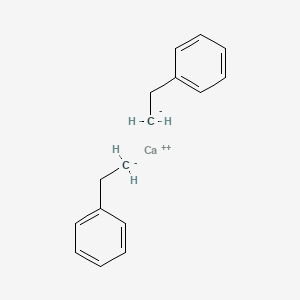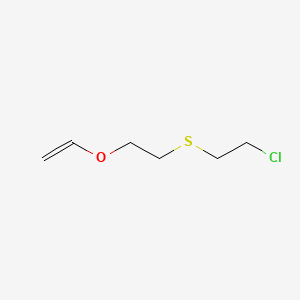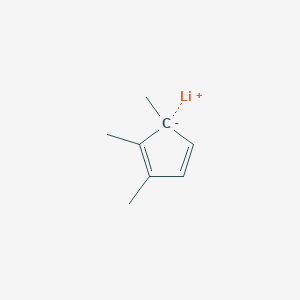
lithium;1,2,5-trimethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a 1,2,5-trimethylcyclopenta-1,3-diene ligand. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,5-trimethylcyclopenta-1,3-diene typically involves the reaction of 1,2,5-trimethylcyclopenta-1,3-diene with a lithium reagent. One common method is the reaction of the diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product quality and consistency .
化学反应分析
Types of Reactions
Lithium;1,2,5-trimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Transition metal halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various metallocenes and substituted cyclopentadienyl complexes, which are valuable in catalysis and materials science .
科学研究应用
Lithium;1,2,5-trimethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of catalysts and advanced materials
作用机制
The mechanism by which lithium;1,2,5-trimethylcyclopenta-1,3-diene exerts its effects involves the coordination of the lithium ion to the diene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, leading to the formation of new complexes and materials .
相似化合物的比较
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups on the cyclopentadiene ring.
2,5,5-trimethylcyclopenta-1,3-diene: Similar diene structure but without the lithium ion
Uniqueness
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is unique due to the presence of both the lithium ion and the 1,2,5-trimethylcyclopenta-1,3-diene ligand. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of organometallic compounds and catalysts .
属性
CAS 编号 |
119388-53-3 |
|---|---|
分子式 |
C8H11Li |
分子量 |
114.1 g/mol |
IUPAC 名称 |
lithium;1,2,5-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Li/c1-6-4-5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
InChI 键 |
GMUBONBSIDPLGL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[C-]1C=CC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


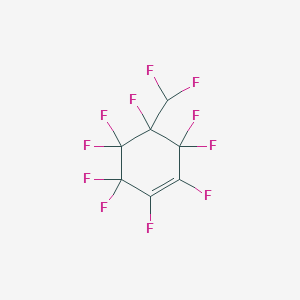
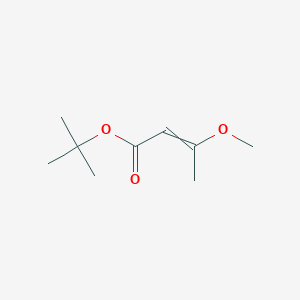
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
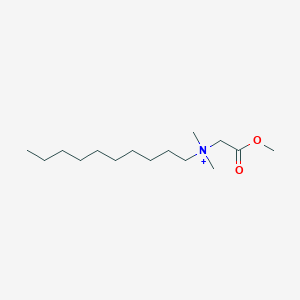

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
